Tigogenin

Catalog No.
S569748
CAS No.
77-60-1
M.F
C27H44O3
M. Wt
416.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tigogenin

CAS Number

77-60-1

Product Name

Tigogenin

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1

InChI Key

GMBQZIIUCVWOCD-MFRNJXNGSA-N

SMILES

Array

Synonyms

epi-sarsasapogenin, epismilagenin, PYM 50028, PYM-50028, PYM50028, sarsaponin, sarsasapogenin, sarsasapogenin, (3beta,5alpha,25R)-isomer, sarsasapogenin, (3beta,5alpha,25S)-isomer, sarsasapogenin, (3beta,5beta)-isomer, sarsasapogenin, (3beta,5beta,25R)-isomer, sarsasapogenin, (3beta,5beta,25S)-isomer, smilagenin, tigogenin

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1

The exact mass of the compound Tigogenin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93754. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Spirostans - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Spirostanols and derivatives [ST0108]. However, this does not mean our product can be used or applied in the same or a similar way.

Tigogenin (5alpha-spirostan-3beta-ol) is a naturally occurring steroidal sapogenin characterized by its fully saturated A/B-trans ring junction and intact spirostane side chain [1]. As the 5alpha-epimer of smilagenin and the saturated analog of diosgenin, it serves as a critical starting material for the semi-synthesis of steroidal hormones, brassinosteroids, and specialized saponin adjuvants where a saturated steroidal core is strictly required. Its high crystallinity (melting point 207-208 °C) and predictable lipophilicity make it highly processable in industrial scale-up, offering a reliable baseline for stereocontrolled steroidal modifications.

While diosgenin is the most common and inexpensive steroidal sapogenin, substituting it for tigogenin in the synthesis of 5alpha-steroids introduces severe process inefficiencies [1]. Diosgenin contains a C5=C6 double bond (Delta-5 unsaturation). Attempting to hydrogenate diosgenin to achieve the saturated core typically yields a difficult-to-separate mixture of the 5alpha-epimer (tigogenin) and the 5beta-epimer (smilagenin). This lack of stereocontrol necessitates costly downstream chromatographic separations or fractional crystallizations. Procuring pure tigogenin directly bypasses this non-stereoselective hydrogenation step, ensuring 100% 5alpha-configuration and drastically improving the overall step economy and yield of target trans-A/B steroidal APIs.

Elimination of Diastereomeric Mixtures in A/B Ring Saturation

When synthesizing 5alpha-saturated steroids, starting with diosgenin requires catalytic hydrogenation of the C5=C6 double bond, which typically yields a mixture of 5alpha (tigogenin) and 5beta (smilagenin) isomers due to competing alpha-face and beta-face reduction [1]. By utilizing tigogenin directly, chemists secure 100% 5alpha-stereopurity at the A/B ring junction, entirely eliminating the yield loss and complex chromatographic resolution associated with mixed hydrogenation products.

Evidence DimensionA/B Ring Stereopurity in Starting Material
Target Compound DataTigogenin: 100% 5alpha-H (trans A/B junction) natively
Comparator Or BaselineDiosgenin: Requires hydrogenation, yielding mixed 5alpha/5beta diastereomers
Quantified DifferenceEliminates yield loss to the 5beta-epimer (smilagenin) and bypasses 1 synthetic step
ConditionsStandard Pd/C catalytic hydrogenation of Delta-5 steroidal sapogenins

Procuring tigogenin directly avoids the costly and time-consuming separation of 5alpha/5beta diastereomers, maximizing atom economy for trans-A/B steroidal drugs.

Intact Saturated Skeleton for Carbon Atom Deletion Strategies

In the synthesis of brassinosteroids such as 22-epi-6-deoxocastasterone, the presence of a C5=C6 double bond in diosgenin interferes with side-chain modifications and radical borylation steps. A 2026 study demonstrated that using tigogenin provides an intact, fully saturated steroid carbon framework that tolerates decarboxylative borylation and carbon-deletion strategies without side reactions at the B-ring, enabling a highly efficient route to the target brassinolide analogs [1].

Evidence DimensionCompatibility with radical borylation and decarboxylation
Target Compound DataTigogenin: Fully compatible, yielding desired C24 methyl stereochemistry via carbon deletion
Comparator Or BaselineDiosgenin: C5=C6 bond requires protection or prior non-selective reduction
Quantified DifferenceEnables direct side-chain editing without B-ring side reactions
ConditionsPhotocatalytic stereochemical editing and decarboxylative borylation

For agrochemical R&D, tigogenin is a highly effective precursor for brassinosteroid mimics because its saturated core prevents off-target reactions during complex side-chain engineering.

Step Economy in Saturated Saponin Aglycone Synthesis

OSW-1 is a highly potent anticancer saponin. While diosgenin is used for the natural OSW-1 aglycone, the synthesis of its saturated analog, 5(6)-dihydro-OSW-1, is significantly streamlined by starting with tigogenin [1]. Utilizing the intact skeleton of tigogenin bypasses the need to selectively reduce the C5=C6 double bond later in the synthetic sequence, thereby reducing the total number of synthetic steps and improving the overall yield of the 5alpha-saturated aglycone.

Evidence DimensionSynthetic Step Count for 5(6)-dihydro-OSW-1
Target Compound DataTigogenin: Direct utilization of saturated skeleton
Comparator Or BaselineDiosgenin: Requires additional late-stage or early-stage hydrogenation
Quantified DifferenceReduces synthetic sequence by at least 1-2 steps for saturated analogs
ConditionsTotal synthesis of 5(6)-dihydro-OSW-1 aglycone

Procurement of tigogenin directly accelerates the synthesis of saturated OSW-1 analogs by providing the exact A/B trans stereochemistry required for the target pharmacophore.

Semi-Synthesis of 5alpha-Reduced Steroidal Hormones

Tigogenin serves as a highly efficient starting material for synthesizing 5alpha-reduced steroidal APIs, as it completely avoids the diastereomeric mixtures (5alpha/5beta) that occur when hydrogenating diosgenin [1].

Agrochemical Synthesis of Brassinosteroid Mimics

Because its saturated B-ring prevents off-target reactions, tigogenin is highly suitable for complex side-chain engineering, such as carbon-deletion strategies used to synthesize 22-epi-6-deoxocastasterone [2].

Development of Saturated Anticancer Saponins

Tigogenin provides the exact intact skeleton required for 5(6)-dihydro-OSW-1 analogs, reducing the synthetic step count compared to routes starting from unsaturated sapogenins [3].

XLogP3

6.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

416.32904526 Da

Monoisotopic Mass

416.32904526 Da

Heavy Atom Count

30

Appearance

Powder

UNII

4SMU15RR44

Other CAS

470-01-9
470-03-1
126-19-2

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Spirostanols and derivatives [ST0108]

Dates

Last modified: 08-15-2023

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